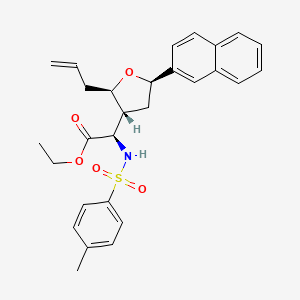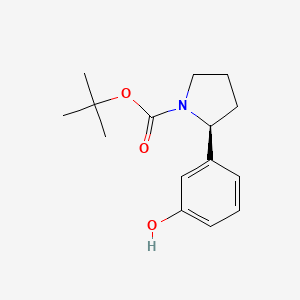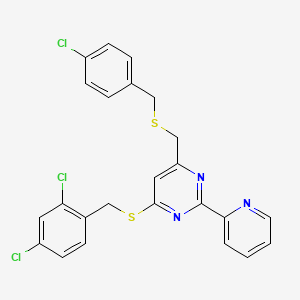
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a complex organic compound that features multiple functional groups, including chlorobenzyl, sulfanyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, 2,4-dichlorobenzyl chloride, and 2-pyridinylpyrimidine. The synthesis could involve nucleophilic substitution reactions where the chlorobenzyl groups are introduced via reaction with thiol groups, followed by coupling with the pyridinylpyrimidine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyrimidine ring or the chlorobenzyl groups, potentially leading to dechlorination or hydrogenation products.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of pyridinyl and pyrimidine rings which are common in bioactive molecules.
Medicine
Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine: Lacks the 2,4-dichlorobenzyl group.
6-((2,4-Dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine: Lacks the 4-chlorobenzyl group.
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-(methylsulfanyl)-2-(2-pyridinyl)pyrimidine: Has a methylsulfanyl group instead of the 2,4-dichlorobenzyl group.
Uniqueness
The uniqueness of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine lies in its combination of functional groups, which might confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C24H18Cl3N3S2 |
|---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C24H18Cl3N3S2/c25-18-7-4-16(5-8-18)13-31-15-20-12-23(30-24(29-20)22-3-1-2-10-28-22)32-14-17-6-9-19(26)11-21(17)27/h1-12H,13-15H2 |
InChI Key |
KKUYVHPYWUWAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
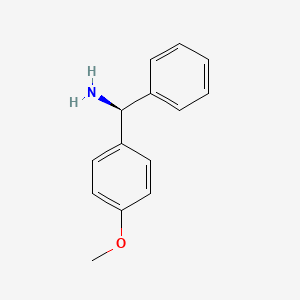
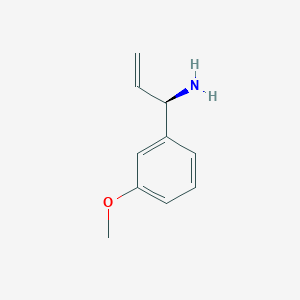
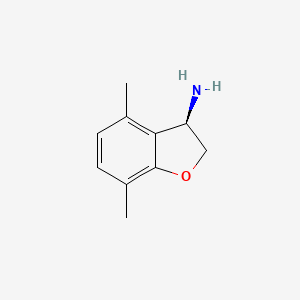
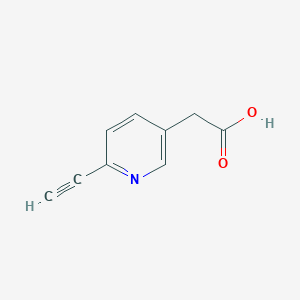
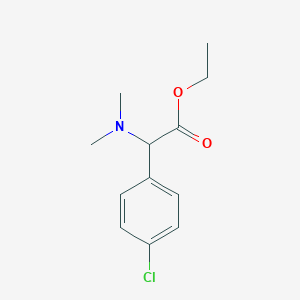
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
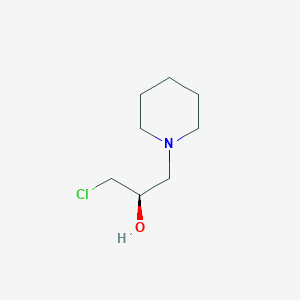
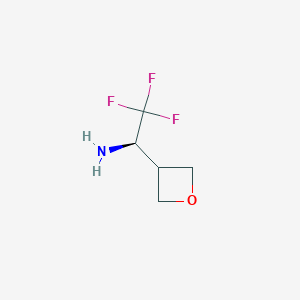
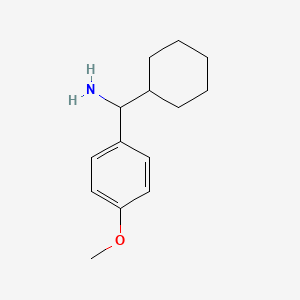
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
